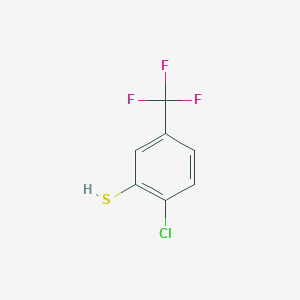
8-methylcubane-1-carboxylic acid
カタログ番号 B6232511
CAS番号:
57337-53-8
分子量: 162.2
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methylcubane-1-carboxylic acid is a derivative of cubane, a synthetic hydrocarbon compound with the formula C8H8 . It consists of eight carbon atoms arranged at the corners of a cube, with one hydrogen atom attached to each carbon atom . The this compound variant would have a methyl group and a carboxylic acid group attached to the cubane structure.
Synthesis Analysis
The synthesis of cubane derivatives like this compound can be complex. A study discusses the synthesis of multiply arylated cubanes through C–H metalation and arylation . This process involves directed ortho-metalation with a lithium base/alkyl zinc and subsequent palladium-catalyzed arylation .Molecular Structure Analysis
The molecular structure of this compound would be similar to that of cubane, but with the addition of a methyl group and a carboxylic acid group. Cubane has a unique 3D structure with carbon atoms forming a cube . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carboxylic acid a trigonal planar shape .Chemical Reactions Analysis
The chemical reactions involving cubane derivatives like this compound can be diverse. One study demonstrated the first electrochemical functionalization of cubane by oxidative decarboxylative ether formation (Hofer–Moest reaction) .Physical And Chemical Properties Analysis
Carboxylic acids, like this compound, generally have certain physical and chemical properties. They can form hydrogen bonds, which account for their relatively high boiling points . The presence of a carboxyl group also makes carboxylic acids polar, affecting their solubility in different solvents .特性
| { "Design of the Synthesis Pathway": "The synthesis of 8-methylcubane-1-carboxylic acid can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Cyclopentadiene", "Methyl vinyl ketone", "Sodium borohydride", "Sodium hydroxide", "Bromine", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethanol", "Acetic acid", "Hydrochloric acid", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: The reaction of cyclopentadiene with methyl vinyl ketone in the presence of sodium borohydride as a reducing agent and sodium hydroxide as a catalyst yields 8-methylbicyclo[4.2.0]oct-2-ene.", "Step 2: The reaction of 8-methylbicyclo[4.2.0]oct-2-ene with bromine in the presence of sodium bicarbonate as a base yields 8-bromomethylbicyclo[4.2.0]oct-2-ene.", "Step 3: The reaction of 8-bromomethylbicyclo[4.2.0]oct-2-ene with sodium hydroxide in methanol yields 8-methylcubane.", "Step 4: The reaction of 8-methylcubane with acetic acid and sulfuric acid yields 8-methylcubane-1-carboxylic acid.", "Step 5: The product is purified by recrystallization from ethanol and drying over sodium sulfate." ] } | |
CAS番号 |
57337-53-8 |
分子式 |
C10H10O2 |
分子量 |
162.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid
2415938-83-7
3,3-bis(methoxymethyl)-6-oxabicyclo[3.1.0]hexane
2385742-47-0



![6-bromo-2,4-dichlorothieno[2,3-d]pyrimidine](/img/structure/B6232469.png)
